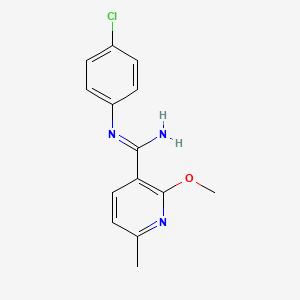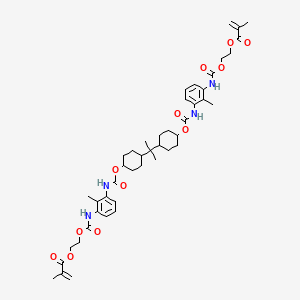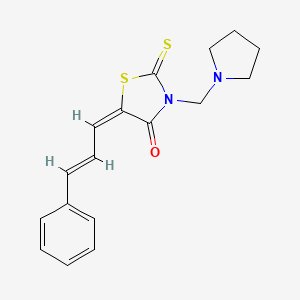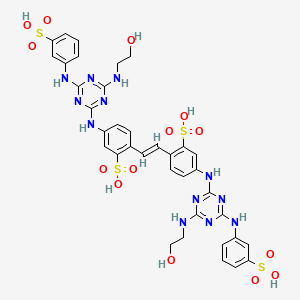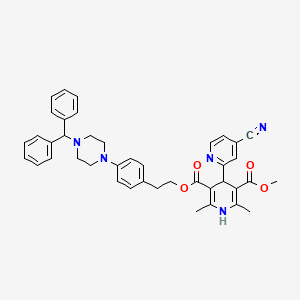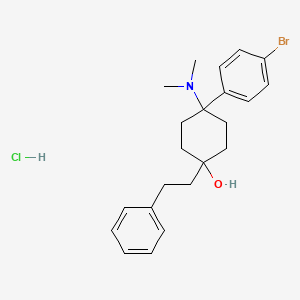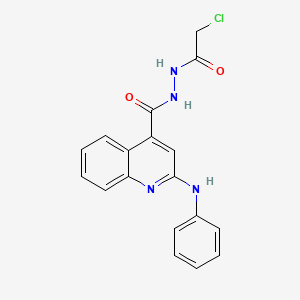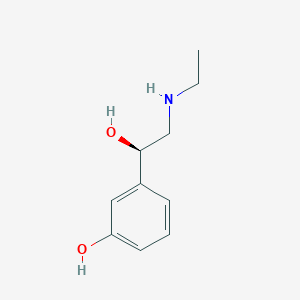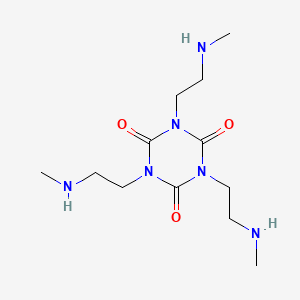
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- is a complex organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its triazine core with three methylaminoethyl substituents, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- typically involves the reaction of cyanuric chloride with methylamine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by methylaminoethyl groups. The reaction is usually carried out in a solvent such as dioxane or water, with sodium carbonate as a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has been explored to enhance reaction rates and efficiency . The final product is purified through crystallization or distillation, depending on the desired purity level.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methylaminoethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of triazine-based compounds with different functional groups.
科学的研究の応用
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing various nitrogen-containing heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties against bacteria and fungi.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- involves its interaction with specific molecular targets. The triazine core can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The methylaminoethyl groups enhance its solubility and reactivity, allowing it to interact with enzymes, receptors, and other proteins .
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4,6-trithiol trisodium salt: Known for its use in water treatment and heavy metal ion capture.
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: Used in the synthesis of advanced materials and polymers.
Uniqueness
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-(methylamino)ethyl)- stands out due to its unique combination of the triazine core and methylaminoethyl substituents. This structure provides a balance of stability, reactivity, and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
130839-93-9 |
|---|---|
分子式 |
C12H24N6O3 |
分子量 |
300.36 g/mol |
IUPAC名 |
1,3,5-tris[2-(methylamino)ethyl]-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C12H24N6O3/c1-13-4-7-16-10(19)17(8-5-14-2)12(21)18(11(16)20)9-6-15-3/h13-15H,4-9H2,1-3H3 |
InChIキー |
VBJHCSKNZBOZFA-UHFFFAOYSA-N |
正規SMILES |
CNCCN1C(=O)N(C(=O)N(C1=O)CCNC)CCNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


